molecular formula C28H22 B1600758 9,10-Di-p-tolylanthracene CAS No. 43217-31-8

9,10-Di-p-tolylanthracene

Cat. No. B1600758
CAS RN: 43217-31-8
M. Wt: 358.5 g/mol
InChI Key: DNJUFDQOIUPQMN-UHFFFAOYSA-N
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Description

9,10-Di-p-tolylanthracene is a photoluminescent small molecule . It is a polycyclic aromatic hydrocarbon and has the appearance of a slightly yellow powder . It is used as a sensitizer in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .


Molecular Structure Analysis

The empirical formula of 9,10-Di-p-tolylanthracene is C28H22 . It has a molecular weight of 358.47 . The SMILES string representation of its structure is Cc1ccc (cc1)-c2c3ccccc3c (-c4ccc (C)cc4)c5ccccc25 .


Physical And Chemical Properties Analysis

9,10-Di-p-tolylanthracene has a melting point of 279.4-280.9 °C . It has a maximum absorption wavelength (λmax) of 376 nm .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Nuclear Physics .

Application Summary

9,10-diphenylanthracene (DPA) single crystal is a promising scintillator material for fast-neutron detection . The ability to efficiently detect low levels of high-energy neutrons in a strong gamma ray background is crucial for nuclear non-proliferation and detection of illicit nuclear materials .

Methods of Application

Two centimeter-sized polymorph crystals of DPA were grown by melting and solution methods (DPA-Melt and DPA-Solution, respectively), and characterized by single-crystal X-ray diffraction, Raman spectroscopy, Fourier-transform infrared spectroscopy, fluorescence spectroscopy, UV-Vis absorbance spectroscopy, and thermogravimetric/differential scanning calorimetry .

Results or Outcomes

The DPA-Melt crystal possessed a P2 1 /n structure, with excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm . The DPA-Solution crystal possessed a C2/c structure, with excitation bands at approximately 335, 353, 372, and 396 nm, and the strongest emission wavelength at approximately 468 nm . The two kinds of DPA crystals have the same molecular formula but different crystal structures, crystal lattice constants, and cell parameters . The theoretical density of the DPA-Solution crystal was 1.239 g/cm 3, while that of the DPA-Melt crystal was 1.211 g/cm 3 . The two types of crystals exhibited the same melting point, but the thermal stability of the DPA-Solution crystal is better than that of the DPA-Melt crystal .

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion of 9,10-Di-p-tolylanthracene . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

9,10-bis(4-methylphenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22/c1-19-11-15-21(16-12-19)27-23-7-3-5-9-25(23)28(22-17-13-20(2)14-18-22)26-10-6-4-8-24(26)27/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJUFDQOIUPQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458911
Record name 9,10-Di-p-tolylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Di-p-tolylanthracene

CAS RN

43217-31-8
Record name 9,10-Di-p-tolylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Di-p-tolyl-anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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